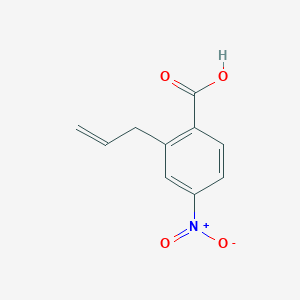![molecular formula C8H15NO2S2 B070575 Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate CAS No. 168140-60-1](/img/structure/B70575.png)
Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTA or methylthioadenosine, and it is a natural product that is found in various organisms, including bacteria, plants, and animals.
Aplicaciones Científicas De Investigación
MTA has been found to have various scientific research applications, including its potential use as an anticancer agent. MTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of oncogenes. MTA has also been found to have antimicrobial properties, and it has been shown to inhibit the growth of various bacteria and fungi. Additionally, MTA has been found to have immunomodulatory properties, and it has been shown to enhance the function of immune cells.
Mecanismo De Acción
The mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of various enzymes, including methylthioadenosine phosphorylase (MTAP) and poly(ADP-ribose) polymerase (PARP). MTAP is an enzyme that is involved in the metabolism of MTA, and its inhibition by MTA leads to the accumulation of MTA in cells, which can induce apoptosis. PARP is an enzyme that is involved in DNA repair, and its inhibition by MTA can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
MTA has been found to have various biochemical and physiological effects, including its ability to regulate the methionine cycle and the transsulfuration pathway. MTA has also been found to regulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and immune function. Additionally, MTA has been found to modulate the levels of various metabolites, including S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and various microorganisms. MTA is also relatively easy to synthesize and can be obtained from natural sources. However, MTA has several limitations, including its instability in aqueous solutions, which can limit its use in some experiments. Additionally, MTA can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on MTA, including its potential use as a therapeutic agent for cancer and infectious diseases. MTA may also have applications in immunotherapy and as a modulator of the immune response. Additionally, further research is needed to elucidate the mechanism of action of MTA and its effects on various signaling pathways. Finally, the synthesis of MTA analogs may lead to the development of more potent and selective compounds for use in various applications.
Conclusion:
In conclusion, MTA is a natural product that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTA has been found to have anticancer, antimicrobial, and immunomodulatory properties, and it has several advantages for lab experiments. However, MTA also has limitations, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
MTA can be synthesized using various methods, including enzymatic and chemical synthesis. The enzymatic synthesis of MTA involves the use of S-adenosylmethionine (SAM) and 5-methylthioribose (MTR) as substrates, which are converted into MTA by the enzyme MTR kinase. The chemical synthesis of MTA involves the reaction of adenosine with 5-methylthio-1-pentanol in the presence of a Lewis acid catalyst.
Propiedades
IUPAC Name |
ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-4-11-7(10)5-6-9-8(12-2)13-3/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRAMGAROSTBKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN=C(SC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447708 |
Source


|
| Record name | AGN-PC-0NCHPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168140-60-1 |
Source


|
| Record name | AGN-PC-0NCHPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
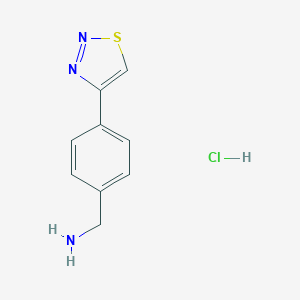
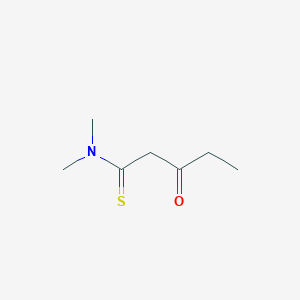
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
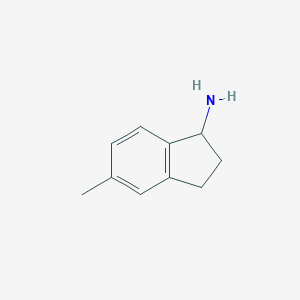
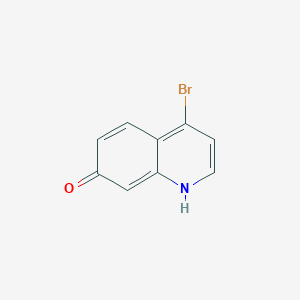



![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)

